molecular formula C13H20O8 B1608832 Tetramethyl pentane-1,3,3,5-tetracarboxylate CAS No. 19766-36-0

Tetramethyl pentane-1,3,3,5-tetracarboxylate

Cat. No.: B1608832
CAS No.: 19766-36-0
M. Wt: 304.29 g/mol
InChI Key: ALZAGONSRCGXFO-UHFFFAOYSA-N
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Description

Tetramethyl pentane-1,3,3,5-tetracarboxylate, also known by its chemical formula C₁₃H₂₀O₈ , is a compound with intriguing properties. Its systematic IUPAC name is 1,3,3,5-Pentanetetracarboxylic acid, tetramethyl ester . This molecule exhibits a fascinating structure, which we’ll explore next.


Molecular Structure Analysis

The molecular formula CHO corresponds to a mass of approximately 304.293 Da . The monoisotopic mass is slightly lower at 304.115814 Da . The compound’s ChemSpider ID is 2081598 . The this compound structure consists of four carboxyl groups attached to a central pentane backbone. The methyl groups (CH₃) are symmetrically distributed around the molecule, contributing to its overall stability.

Properties

IUPAC Name

tetramethyl pentane-1,3,3,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-18-9(14)5-7-13(11(16)20-3,12(17)21-4)8-6-10(15)19-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZAGONSRCGXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384385
Record name tetramethyl pentane-1,3,3,5-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19766-36-0
Record name tetramethyl pentane-1,3,3,5-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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